Masupirdine is developed by Suven Life Sciences Ltd. The compound is classified under the category of neuropharmacological agents, specifically targeting neurotransmitter systems involved in cognitive function and mood regulation. Its primary therapeutic application is in the management of Alzheimer's Disease, particularly in alleviating symptoms such as agitation and psychosis, which are common in this patient population .
The synthesis of Masupirdine involves several steps, focusing on the construction of its indole core and subsequent modifications to achieve the desired pharmacological properties. The detailed synthetic route has been documented in various studies, highlighting key intermediates and reaction conditions.
Masupirdine's molecular structure can be described as follows:
The compound exhibits high affinity for the human 5-HT6 receptor with a binding constant (Ki) of approximately 2.04 nM, indicating its potency as a receptor antagonist .
Masupirdine undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of masupirdine primarily involves:
Clinical trials have demonstrated that masupirdine can lead to improvements in cognitive function and reductions in behavioral symptoms associated with Alzheimer's Disease, although some trials have reported mixed results regarding efficacy .
Masupirdine possesses several notable physical and chemical properties:
These properties are crucial for optimizing dosage forms and ensuring effective therapeutic delivery .
Masupirdine's primary application lies in the treatment of Alzheimer's Disease, particularly for managing symptoms such as agitation and psychosis. Its potential benefits include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3